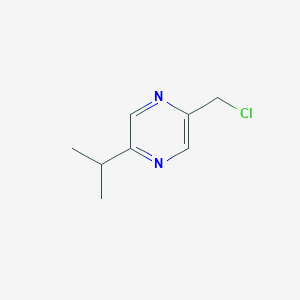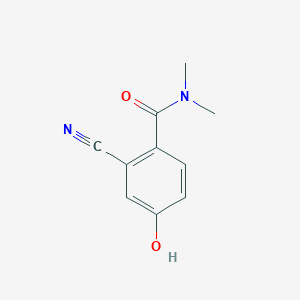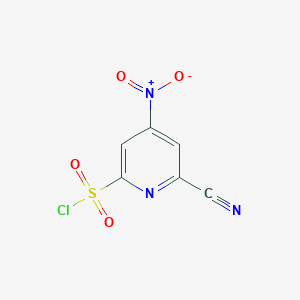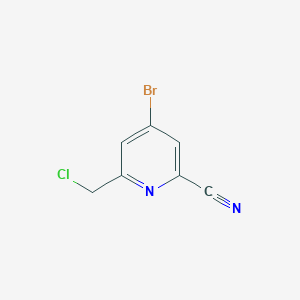
4-Bromo-6-(chloromethyl)pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-(chloromethyl)pyridine-2-carbonitrile is an organic compound with the molecular formula C7H3BrClN2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of bromine, chlorine, and a nitrile group attached to the pyridine ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing this compound involves the bromination of 6-(chloromethyl)pyridine-2-carbonitrile. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
- Another approach involves the chloromethylation of 4-bromo-2-pyridinecarbonitrile. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride.
Industrial Production Methods:
- Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems allows for the efficient scaling up of the synthesis process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly employed.
Major Products:
- Substitution reactions can yield a variety of substituted pyridine derivatives.
- Oxidation can produce pyridine carboxylic acids or other oxidized forms.
- Reduction typically results in the formation of primary amines.
科学的研究の応用
4-Bromo-6-(chloromethyl)pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of biologically active molecules that can act as enzyme inhibitors or receptor modulators.
Medicine: Research into potential therapeutic agents often utilizes this compound as a building block for drug discovery.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Bromo-6-(chloromethyl)pyridine-2-carbonitrile depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the bromine and chlorine atoms, as well as the nitrile group, can influence the compound’s binding affinity and specificity for its molecular targets.
類似化合物との比較
4-Bromo-2-(chloromethyl)pyridine: Similar in structure but lacks the nitrile group, which can affect its reactivity and applications.
6-Bromo-2-pyridinecarbonitrile: Lacks the chloromethyl group, leading to different chemical properties and reactivity.
2-Pyridinecarbonitrile: A simpler compound without the bromine and chloromethyl groups, used in different synthetic applications.
Uniqueness:
- The combination of bromine, chlorine, and nitrile groups in 4-Bromo-6-(chloromethyl)pyridine-2-carbonitrile provides unique reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the development of a wide range of chemical and pharmaceutical products.
特性
分子式 |
C7H4BrClN2 |
|---|---|
分子量 |
231.48 g/mol |
IUPAC名 |
4-bromo-6-(chloromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-6(3-9)11-7(2-5)4-10/h1-2H,3H2 |
InChIキー |
SLBCCMQATJTDQI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CCl)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


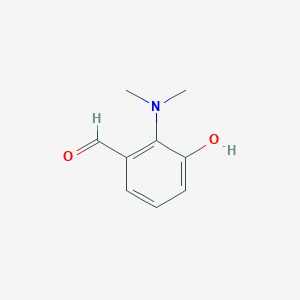
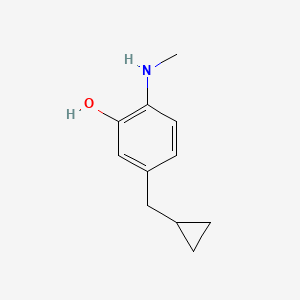
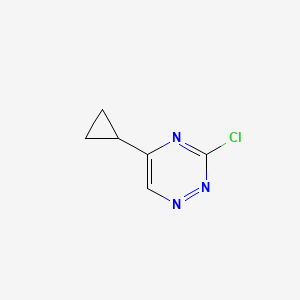
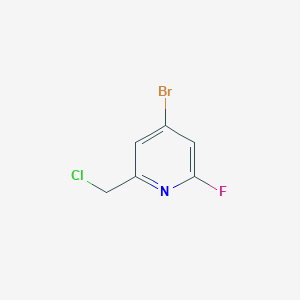
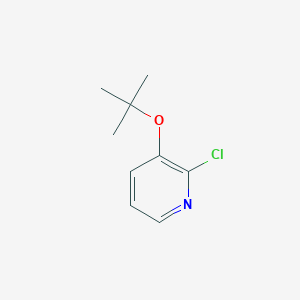

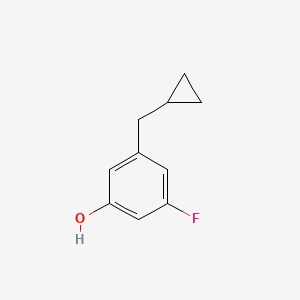
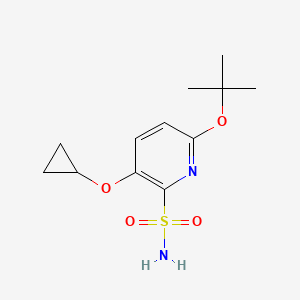

![1-[2,6-Bis(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14843625.png)
